molecular formula C26H29NO4 B13488753 4-cyclohexyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid

4-cyclohexyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid

Cat. No.: B13488753
M. Wt: 419.5 g/mol
InChI Key: XPJVCGPGOBCUOR-UHFFFAOYSA-N
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Description

4-cyclohexyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a cyclohexyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid typically involves the protection of the amino group of pyrrolidine with the Fmoc group. This can be achieved through the reaction of pyrrolidine with Fmoc chloride in the presence of a base such as sodium carbonate. The cyclohexyl group is introduced via a substitution reaction on the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

4-cyclohexyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 4-cyclohexyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the pyrrolidine ring during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclohexyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid is unique due to its combination of a cyclohexyl group and a pyrrolidine ring, which provides distinct steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .

Properties

Molecular Formula

C26H29NO4

Molecular Weight

419.5 g/mol

IUPAC Name

4-cyclohexyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C26H29NO4/c28-25(29)23-15-27(14-22(23)17-8-2-1-3-9-17)26(30)31-16-24-20-12-6-4-10-18(20)19-11-5-7-13-21(19)24/h4-7,10-13,17,22-24H,1-3,8-9,14-16H2,(H,28,29)

InChI Key

XPJVCGPGOBCUOR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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